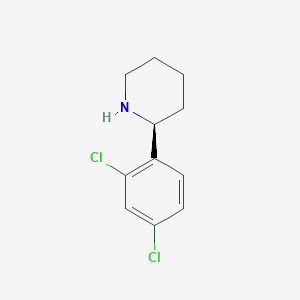

(S)-2-(2,4-Dichlorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

(2S)-2-(2,4-dichlorophenyl)piperidine |

InChI |

InChI=1S/C11H13Cl2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2/t11-/m0/s1 |

InChI Key |

YHDPNUBWYAFEEQ-NSHDSACASA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CCNC(C1)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Significance of Chiral Piperidine Scaffolds in Organic and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. nih.gov When a chiral center is introduced into the piperidine ring, it gives rise to chiral piperidine scaffolds, which have become increasingly important in drug design. thieme-connect.comthieme-connect.comresearchgate.net This heightened interest is due to their ability to form more precise interactions with biological targets, which are themselves chiral. thieme-connect.com

The introduction of chirality can significantly influence a molecule's properties and its biological activity. thieme-connect.com Chiral piperidine scaffolds are instrumental in drug design for several key reasons:

Modulation of Physicochemical Properties: The three-dimensional arrangement of substituents on a chiral piperidine ring can alter properties such as pKa, lipophilicity (logP/logD), and solubility. thieme-connect.com These modifications are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Biological Activities and Selectivity: The specific stereochemistry of a chiral piperidine can lead to a better fit within the binding site of a target protein or enzyme, thereby enhancing its potency. researchgate.net Furthermore, one enantiomer may exhibit significantly higher activity or a different pharmacological profile compared to its counterpart, leading to improved selectivity and a reduction in off-target effects. researchgate.net

Improvement of Pharmacokinetic Properties: The spatial arrangement of atoms in chiral piperidines can influence how the molecule is metabolized, potentially leading to a longer half-life and improved bioavailability. thieme-connect.comresearchgate.net

Reduction of Toxicity: By interacting more specifically with the intended target, the desired enantiomer can help minimize interactions with other biological molecules, potentially reducing adverse effects and toxicity. thieme-connect.comresearchgate.net

The therapeutic value of chiral piperidine derivatives is highlighted by their presence in numerous approved drugs across various medical fields. researchgate.net The synthesis of these highly substituted, stereochemically defined piperidines is an active area of research in organic chemistry, with various methods being developed for their efficient and enantioselective construction. ajchem-a.comwhiterose.ac.uk

| Advantage | Description | Reference |

|---|---|---|

| Modulated Physicochemical Properties | Alters pKa, lipophilicity, and solubility to optimize ADME profiles. | thieme-connect.com |

| Enhanced Biological Activity | Improves binding affinity to target proteins and enzymes, increasing potency. | researchgate.net |

| Improved Selectivity | Allows for differentiation between receptor subtypes or enzyme isoforms, reducing off-target effects. | researchgate.net |

| Favorable Pharmacokinetics | Can lead to improved metabolic stability and oral bioavailability. | thieme-connect.comresearchgate.net |

| Reduced hERG Toxicity | Specific stereochemical arrangements can minimize cardiotoxicity. | thieme-connect.comresearchgate.net |

Contextualization of the 2,4 Dichlorophenyl Moiety Within Bioactive Compounds

The 2,4-dichlorophenyl group is a common substituent found in a wide array of bioactive molecules. The presence of chlorine atoms on the phenyl ring can significantly alter the electronic and steric properties of a compound, influencing its biological activity. Dichlorination can enhance the lipophilicity of a molecule, which may facilitate its passage through biological membranes.

The 2,4-dichlorophenyl moiety is a key structural feature in compounds investigated for various therapeutic applications. For instance, it is present in molecules designed as antifungal agents. nih.gov Research has also explored compounds containing this moiety for their potential as HIV-1 inhibitors and for their cytotoxic activity against various cancer cell lines. nih.gov Furthermore, the 2,4-dichlorophenyl group has been incorporated into chalcone (B49325) derivatives that have demonstrated notable anticancer and antioxidant effects. nih.gov

The synthesis of compounds containing the 2,4-dichlorophenyl group is an area of active investigation. For example, pyrazole (B372694) fused piperidines incorporating a 2,4-dichlorophenyl substituent have been synthesized and characterized. ijcpa.in This highlights the continued interest in using this particular substitution pattern to develop new chemical entities with potential therapeutic value.

| Compound Class | Observed Biological Activity | Reference |

|---|---|---|

| 1,2,4-Triazole Derivatives | Antifungal, HIV-1 Inhibition, Cytotoxic | nih.gov |

| Chalcone Derivatives | Anticancer, Antioxidant | nih.gov |

| Pyrazole Fused Piperidines | Synthetic intermediates for potential bioactive molecules | ijcpa.in |

| Spiro-Substituted Piperidines | Neurokinin Receptor Antagonists | jst.go.jp |

Research Landscape and Gaps in Understanding of S 2 2,4 Dichlorophenyl Piperidine

Overview of General Piperidine Synthesis Strategies

The construction of the piperidine skeleton can be achieved through several classical and modern synthetic organic chemistry reactions. These methods provide the foundational framework upon to which chirality can be introduced, either from the start or in subsequent steps.

Cyclization Reactions

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond to close a six-membered ring from an acyclic precursor. A variety of functional groups can be employed to facilitate this ring closure. For instance, the reductive amination of δ-amino ketones or the cyclization of haloamines are common strategies. Palladium-catalyzed cyclization of bromodienes has also been shown to be an effective method for constructing the piperidine ring. dtic.mil

Another powerful approach is the aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene, which can rapidly generate highly functionalized tetrahydropyridines that can be subsequently reduced to piperidines. dtic.mil

Reduction of Nitrogen Heterocycles

The catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of piperidines. dtic.mil This approach benefits from the ready availability of a diverse range of substituted pyridines. The choice of catalyst and reaction conditions is critical to achieve complete saturation of the aromatic ring without unwanted side reactions. Common catalysts include platinum, palladium, rhodium, and nickel, often supported on carbon. dtic.mil For instance, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts has been developed to provide chiral piperidines with high enantioselectivity. dicp.ac.cn

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| [{Ir(cod)Cl}2]/(R)-synphos | N-benzyl-2-phenylpyridinium bromide | (S)-N-benzyl-2-phenylpiperidine | 93 | 92 |

| [{Ir(cod)Cl}2]/(R)-segphos | N-benzyl-2-(p-tolyl)pyridinium bromide | (S)-N-benzyl-2-(p-tolyl)piperidine | >99 | 95 |

| [{Ir(cod)Cl}2]/(R)-synphos | N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | (S)-N-benzyl-2-(4-methoxyphenyl)piperidine | >99 | 93 |

This table presents data on the iridium-catalyzed asymmetric hydrogenation of various 2-substituted pyridinium salts, showcasing the high yields and enantioselectivities achievable with this method. dicp.ac.cn

Mannich Condensation Approaches

The Mannich reaction is a three-component condensation involving an amine (or ammonia), a non-enolizable aldehyde (such as formaldehyde), and a compound containing an active hydrogen atom (like a ketone). This reaction can be adapted to synthesize piperidin-4-ones, which are versatile intermediates for a variety of substituted piperidines. asianpubs.org The classic Petrenko-Kritschenko piperidone synthesis is a notable example of a Mannich-type reaction that assembles the piperidine ring from two molecules of an aldehyde, an amine, and a β-ketoester.

Asymmetric Synthesis of Chiral 2-Substituted Piperidines

The synthesis of enantiomerically pure piperidines, such as this compound, requires strategies that can control the stereochemistry at the C2 position. This is typically achieved through either utilizing a chiral starting material or by employing a chiral catalyst or auxiliary during the synthesis.

Chiral Pool Synthesis Approaches (e.g., from amino acids)

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. These compounds can serve as excellent starting materials for the synthesis of complex chiral molecules. L-lysine, with its six-carbon backbone and two nitrogen atoms, is a particularly attractive precursor for the synthesis of chiral piperidines.

The biosynthetic pathway of many piperidine alkaloids begins with the decarboxylation of L-lysine to form cadaverine, which is then oxidatively deaminated and cyclized to form a Δ¹-piperideine intermediate. This intermediate can then be further functionalized. dicp.ac.cn Synthetic chemists have developed laboratory methods that mimic this biosynthetic approach to access chiral piperidines. For example, enantiopure piperidine derivatives have been synthesized from L-lysine using anodic oxidation as a key step. nih.gov

Asymmetric Catalysis for Enantioselective Formation of Piperidine Rings

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering the potential for high enantioselectivity and catalytic turnover. Several catalytic asymmetric methods have been successfully applied to the synthesis of chiral 2-substituted piperidines.

One notable approach is the catalytic asymmetric hydrogenation of prochiral pyridinium salts, as previously mentioned in the context of general reduction methods. The use of chiral phosphine (B1218219) ligands in combination with transition metals like iridium or rhodium can effectively induce high levels of enantioselectivity in the reduction of the pyridine ring, leading to the formation of enantioenriched piperidines. dicp.ac.cnnih.gov

Another strategy involves the kinetic resolution of racemic 2-arylpiperidines. This method utilizes a chiral base to selectively deprotonate one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material. For instance, the use of n-BuLi in combination with the chiral ligand (-)-sparteine (B7772259) has been shown to effectively resolve N-Boc-2-arylpiperidines. rsc.org

| Substrate | Recovered Starting Material | Yield (%) | Enantiomeric Ratio (er) |

| (±)-N-Boc-2-phenylpiperidine | (R)-N-Boc-2-phenylpiperidine | 42 | 95:5 |

| (±)-N-Boc-2-(4-fluorophenyl)piperidine | (R)-N-Boc-2-(4-fluorophenyl)piperidine | 41 | 96:4 |

| (±)-N-Boc-2-(2-thienyl)piperidine | (R)-N-Boc-2-(2-thienyl)piperidine | 39 | 97:3 |

This table illustrates the kinetic resolution of various N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine, highlighting the yields and enantiomeric ratios of the recovered, unreacted enantiomer. rsc.org

Furthermore, organocatalysis has provided new avenues for the enantioselective synthesis of functionalized piperidines through cascade reactions. thieme-connect.de These methods often involve the use of small chiral organic molecules, such as proline derivatives, to catalyze reactions that build the piperidine ring with high stereocontrol.

Diastereoselective Approaches

Diastereoselective methods are employed when one or more stereocenters are already present in the molecule, and the goal is to introduce a new stereocenter with a specific relationship to the existing ones. In the context of 2,4-disubstituted piperidines, diastereoselective synthesis is crucial for controlling the relative stereochemistry of the substituents.

One common approach is the diastereoselective reduction of a tetrahydropyridine (B1245486) precursor. For instance, a 2-(2,4-dichlorophenyl)-1,2,3,6-tetrahydropyridine could be synthesized, and its subsequent reduction can be controlled to favor the formation of either the cis or trans diastereomer of the 2,4-disubstituted piperidine. The choice of reducing agent and reaction conditions plays a pivotal role in the stereochemical outcome. Highly diastereoselective reductions of tetrahydropyridines have been achieved using a C–H activation–cyclization–reduction cascade. nih.gov

Specific Synthetic Routes to 2,4-Dichlorophenyl-Substituted Piperidines

Strategies for Incorporating the Dichlorophenyl Moiety

The introduction of the 2,4-dichlorophenyl group can be achieved through several established cross-coupling reactions. A common precursor would be a piperidine derivative with a suitable leaving group at the C2 position, or a 2-lithiated piperidine.

Suzuki-Miyaura Coupling: A 2-bromopiperidine (B1612867) derivative could be coupled with 2,4-dichlorophenylboronic acid in the presence of a palladium catalyst.

Negishi Coupling: A 2-zincated piperidine species can be coupled with 2,4-dichloroiodobenzene, also catalyzed by palladium. acs.org

Direct Arylation: Palladium-catalyzed C-H activation at the C2 position of a protected piperidine followed by coupling with 2,4-dichloroiodobenzene is a more atom-economical approach.

A process for the synthesis of 2,3-dichlorophenylpiperazine has been reported, which involves the reaction of 2,3-dichloroaniline (B127971) to form the corresponding aryl iodide, followed by a copper-catalyzed coupling with piperazine. buct.edu.cn A similar strategy could be envisioned for the synthesis of the target compound.

Challenges in Stereocontrol at the C2 Position

Achieving high stereocontrol at the C2 position of a 2-arylpiperidine, particularly with a sterically demanding and electronically complex substituent like the 2,4-dichlorophenyl group, presents several challenges.

Steric Hindrance: The ortho-chloro substituent on the phenyl ring can sterically hinder the approach of reagents, potentially lowering reaction rates and affecting the stereochemical outcome of asymmetric reactions. In transition metal-catalyzed reactions, this steric bulk can influence the coordination of the substrate to the metal center, impacting the enantioselectivity.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aryl group and any intermediates in the reaction pathway. For instance, in cross-coupling reactions, the electronic properties of the aryl halide or boronic acid can affect the rates of oxidative addition and transmetalation.

Configurational Stability of Intermediates: In methods involving the formation of a stereogenic C2-metalated piperidine intermediate, the configurational stability of this intermediate is crucial. nih.gov Racemization of this intermediate before it reacts further will lead to a loss of enantiomeric purity in the final product. The nature of the substituent at C2 can influence this stability.

Diastereoselectivity in Reductions: In diastereoselective approaches involving the reduction of a 2-(2,4-dichlorophenyl)tetrahydropyridine, controlling the facial selectivity of the hydride attack can be challenging. The bulky aryl group may direct the incoming nucleophile, but achieving high diastereomeric ratios often requires careful optimization of the reducing agent and reaction conditions. nih.gov

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule is fundamental to understanding its stereospecific interactions. Various advanced analytical techniques are employed for this purpose.

The enantiomeric purity and absolute configuration of chiral compounds like this compound can be determined using a combination of chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and assessing enantiomeric purity. mdpi.comresearchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For this compound, a suitable chiral column would be selected, and the mobile phase composition would be optimized to achieve baseline separation of the (S) and (R) enantiomers. mdpi.com Quantification of the peak areas allows for the precise determination of the enantiomeric excess (ee). While HPLC is excellent for determining enantiomeric purity, it does not directly provide the absolute configuration. mdpi.com

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Principle | Differential interaction of enantiomers with a chiral stationary phase. |

| Application | Separation of enantiomers and determination of enantiomeric purity. |

| Outcome | Chromatogram with distinct peaks for each enantiomer, allowing for quantification of enantiomeric excess. |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules in solution. nih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is highly sensitive to its stereochemistry. rsc.org ECD, similarly, measures the differential absorption of circularly polarized ultraviolet-visible light. nih.govresearchgate.net

To determine the absolute configuration of this compound, experimental VCD and ECD spectra would be recorded. These experimental spectra are then compared with theoretical spectra generated through quantum chemical calculations for a known configuration (e.g., the S-configuration). nih.govresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. uantwerpen.be

| Spectroscopic Technique | Principle | Application in Stereochemical Analysis |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. rsc.org | Determination of absolute configuration by comparing experimental spectra with quantum chemical calculations. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Assignment of absolute stereochemistry through comparison of experimental and theoretical spectra. researchgate.net |

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The diffraction data allows for the construction of a three-dimensional electron density map, from which the precise spatial arrangement of all atoms in the molecule can be determined. mdpi.com

For this compound, obtaining a suitable single crystal would be the first critical step. The subsequent crystallographic analysis would not only confirm the connectivity of the atoms but also establish the absolute stereochemistry at the chiral center (C2 of the piperidine ring). nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute configuration. nih.gov

Conformational Analysis of the Piperidine Ring System

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. The orientation of the substituent at the C2 position significantly influences the conformational equilibrium.

The piperidine ring in this compound is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. asianpubs.orged.ac.uknih.gov In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The piperidine ring can undergo a process called ring inversion, where one chair conformation flips into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion is influenced by the nature and size of the substituents on the ring. nih.gov

The bulky 2,4-dichlorophenyl group at the C2 position of the piperidine ring has a strong preference for the equatorial position to minimize steric interactions. nih.gov An axial orientation would lead to significant 1,3-diaxial interactions with the axial hydrogen atoms at C4 and C6 of the piperidine ring, which is energetically unfavorable. researchgate.net Therefore, the conformational equilibrium is expected to be heavily skewed towards the conformer where the 2,4-dichlorophenyl group is in the equatorial position. researchgate.net

| Substituent Position | Steric Interactions | Energetic Favorability |

| Equatorial | Minimized steric hindrance. | Highly favored. |

| Axial | Significant 1,3-diaxial interactions with axial hydrogens. | Highly disfavored. |

Computational Chemistry and Molecular Modeling of S 2 2,4 Dichlorophenyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are frequently employed to gain a detailed understanding of molecular structure, stability, and reactivity.

For (S)-2-(2,4-Dichlorophenyl)piperidine, a DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. This process yields precise bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum.

Key electronic properties derived from these calculations include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

These quantum calculations provide a foundational understanding of the molecule's intrinsic electronic character before proceeding to more complex simulations of its dynamic behavior or interactions.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum calculations provide a static, minimum-energy picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape and flexibility in a simulated environment, such as in a solvent like water.

The simulation would track the trajectories of atoms based on a classical force field, providing insights into:

Conformational Preferences: The piperidine (B6355638) ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can sample these different states and determine their relative populations and the energy barriers for interconversion. The orientation of the bulky 2,4-dichlorophenyl substituent (axial vs. equatorial) is a key determinant of the dominant conformation.

Solvent Effects: By explicitly including solvent molecules, MD simulations can model how interactions with the solvent influence the compound's conformation and dynamics.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) calculations from the MD trajectory can identify which parts of the molecule are rigid and which are more flexible. This information is vital for understanding how the molecule might adapt its shape upon binding to a receptor.

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling connects the chemical structure of a compound to its biological activity. Structure-Activity Relationship (SAR) studies are essential for rational drug design, guiding the modification of a lead compound to improve its potency and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). To perform a docking study on this compound, a specific biological target must first be identified. Phenylpiperidine derivatives are known to interact with various targets, including opioid receptors and monoamine transporters.

The docking process involves:

Preparation: Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB) and preparing the 3D structure of the ligand, this compound.

Binding Site Definition: Identifying the active site or binding pocket on the protein.

Sampling and Scoring: The docking algorithm systematically samples various poses (orientations and conformations) of the ligand within the binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results would predict the most stable binding pose and provide a binding score, offering a hypothesis about how the compound interacts with its target at a molecular level.

Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties.

A CoMFA study requires a training set of structurally similar compounds with experimentally determined biological activities. For this compound, this would involve synthesizing and testing a series of analogues. The steps include:

Molecular Alignment: All molecules in the series are aligned based on a common structural scaffold.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to build a statistical model that correlates the variations in the field values with the variations in biological activity.

The output is a 3D contour map that visually represents regions where modifications to the structure would likely increase or decrease activity. For example, a green contour in a steric map indicates that bulkier groups are favored in that region, while a blue contour in an electrostatic map indicates that positive charges are favored.

A pharmacophore is an abstract 3D representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target.

Developing a pharmacophore model for a ligand like this compound typically involves:

Feature Identification: Analyzing a set of known active compounds to identify common chemical features that are critical for activity.

Model Generation: Generating hypotheses that define the spatial arrangement of these features. For this compound, key features would likely include the aromatic ring, the basic nitrogen of the piperidine ring, and the hydrophobic chlorine atoms.

Validation: The model is validated for its ability to distinguish active from inactive compounds. A robust model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules with the potential for similar biological activity.

In Silico Prediction of Molecular Interactions and Binding Modes

Building upon the results from molecular docking and MD simulations, a detailed analysis of the molecular interactions between this compound and its putative biological target can be performed. These in silico predictions are crucial for understanding the structural basis of molecular recognition.

This analysis identifies specific interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The piperidine nitrogen, in its protonated state, can act as a hydrogen bond donor.

Hydrophobic Interactions: The dichlorophenyl ring is a large, hydrophobic moiety that can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

Halogen Bonds: The chlorine atoms on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Tools that visualize and analyze these interactions provide a detailed 2D or 3D map of the binding mode, guiding further optimization of the compound to enhance these key interactions and improve binding affinity.

Derivatization and Structural Modification of the S 2 2,4 Dichlorophenyl Piperidine Scaffold

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is a key site for modification, offering a straightforward handle for introducing a wide array of substituents. The nitrogen atom's nucleophilicity allows for reactions such as N-alkylation, N-acylation, and sulfonylation, which can significantly alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

N-Alkylation: This is commonly achieved through nucleophilic substitution reactions with various alkyl halides (e.g., bromides or iodides). researchgate.net The reaction typically proceeds in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF). researchgate.netmdpi.com This method allows for the introduction of diverse alkyl, benzyl, and functionalized alkyl groups. Microwave-assisted protocols have been shown to accelerate these reactions, reducing reaction times and often improving yields. mdpi.com

The table below illustrates the variety of functional groups that can be introduced onto the piperidine nitrogen.

| Modification Type | Reagent Class | Resulting Functional Group | Potential Impact on Properties |

| N-Alkylation | Alkyl Halides (R-X) | Tertiary Amine (-NR) | Increases lipophilicity, modulates basicity |

| N-Acylation | Acid Chlorides (RCOCl) | Amide (-N-C=O) | Removes basicity, introduces H-bond acceptor |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide (-N-SO₂-) | Removes basicity, introduces H-bond donor/acceptor |

| Reductive Amination | Aldehydes/Ketones | Tertiary Amine (-N-CH₂R) | Introduces diverse alkyl groups |

Modifications on the 2,4-Dichlorophenyl Ring

The 2,4-dichlorophenyl ring presents opportunities for modification primarily through cross-coupling reactions that replace one or both chlorine atoms. The electron-withdrawing nature of the chlorine atoms also activates the ring for certain types of nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govmdpi.com This allows for the introduction of various aryl, heteroaryl, or vinyl groups in place of the chlorine atoms, enabling extensive exploration of the steric and electronic requirements of the binding pocket. The relative reactivity of the chlorine atoms at the 2- and 4-positions can sometimes be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl chloride and an amine. wikipedia.orglibretexts.org It is a versatile method for introducing a wide range of primary and secondary amines, including anilines and cyclic amines, onto the phenyl ring. researchgate.netbeilstein-journals.org This modification can introduce new hydrogen bonding capabilities and significantly alter the polarity of the molecule.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides than for more activated aryl fluorides or nitro-substituted aryls, SNAr can be a viable strategy under certain conditions. libretexts.orglibretexts.org The presence of two electron-withdrawing chlorine atoms slightly activates the ring, and reaction with potent nucleophiles (e.g., thiols, alkoxides) under forcing conditions (high temperature) can lead to the displacement of a chlorine atom.

The following table summarizes potential modifications to the dichlorophenyl ring.

| Reaction Type | Reagent | Functional Group Introduced | Key Transformation |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl, Heteroaryl | C-Cl bond to C-C bond |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino (-NR₂) | C-Cl bond to C-N bond |

| Sonogashira Coupling | Terminal Alkyne | Alkyne (-C≡CR) | C-Cl bond to C-C bond |

| Nucleophilic Aromatic Substitution | Thiol (RSH), Alcohol (ROH) | Thioether (-SR), Ether (-OR) | C-Cl bond to C-S or C-O bond |

Introduction of Additional Stereocenters or Stereogenic Elements

Introducing new chiral centers can profoundly impact a molecule's biological activity by allowing for more specific and refined interactions with a chiral biological target. thieme-connect.com For the (S)-2-(2,4-Dichlorophenyl)piperidine scaffold, additional stereocenters can be introduced on the piperidine ring or on substituents attached to it.

Methods for achieving this include:

Asymmetric Synthesis: Starting from achiral precursors, new chiral piperidine rings can be constructed using asymmetric catalysis, for instance, through enantioselective hydrogenation of pyridine (B92270) derivatives or asymmetric cyclization reactions. nih.govnih.gov

Derivatization of the Piperidine Ring: Functional groups can be introduced onto the piperidine ring itself. For example, kinetic resolution of a racemic 2-arylpiperidine derivative can yield enantioenriched products that can be further functionalized. nih.govacs.org Subsequent diastereoselective reactions on these functionalized rings can then install new stereocenters with controlled relative stereochemistry.

Functionalization of Substituents: New stereocenters can be created on the side chains introduced via N-alkylation or phenyl ring modification. For example, attaching a substituent containing a prochiral ketone and then performing an asymmetric reduction would generate a chiral alcohol, introducing two new stereocenters.

The introduction of chirality often leads to enantiomers or diastereomers with significantly different pharmacological profiles, making this a critical strategy in drug optimization. thieme-connect.com

Synthesis of Libraries for Comprehensive Structure-Activity Relationship Studies

To efficiently explore the SAR of the this compound scaffold, medicinal chemists often employ combinatorial and parallel synthesis techniques to generate large libraries of related compounds. imperial.ac.uk These approaches allow for the systematic variation of different parts of the molecule simultaneously.

Parallel Synthesis: In this approach, sets of related compounds are synthesized simultaneously in arrays of reaction vessels (e.g., 96-well plates). uniroma1.itnih.gov For the target scaffold, three points of diversity could be explored:

R¹ at the Piperidine Nitrogen: A set of diverse alkylating agents or acid chlorides can be reacted with the parent scaffold.

R² on the Phenyl Ring: A selection of boronic acids can be used in a Suzuki coupling to modify the phenyl ring.

R³ on the Piperidine Ring: If a suitable handle is present on the piperidine ring, it can be used as a third point of diversification.

This strategy enables the rapid generation of hundreds of discrete compounds, which can then be screened to build a detailed SAR map. nih.gov

Solid-Phase Organic Synthesis (SPOS): The scaffold can be attached to a solid support (resin), allowing for the use of excess reagents and simplified purification (filtration and washing). nih.gov A "mix and split" strategy can be used with SPOS to generate very large combinatorial libraries. imperial.ac.uk For example, a resin-bound piperidine scaffold could be split into multiple pools, each reacted with a different R¹ group. The pools are then combined, mixed, and split again for reaction with a set of R² groups. This process generates a library where each resin bead contains a single, unique compound.

These library synthesis approaches are indispensable for modern drug discovery, providing a high-throughput method to identify initial hits and optimize lead compounds by systematically exploring chemical space around a privileged scaffold. nih.gov5z.com

Exploration of S 2 2,4 Dichlorophenyl Piperidine in Chemical Biology and Catalysis

Investigation as a Privileged Scaffold in Ligand Design and Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine (B6355638) ring is a quintessential example of such a scaffold, found in over twenty classes of pharmaceuticals. The introduction of a chiral center and specific substituents, as in (S)-2-(2,4-Dichlorophenyl)piperidine, can enhance binding affinity and selectivity for a particular target.

Chiral piperidine scaffolds are instrumental in drug design for several reasons: they can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicities. The rigid, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of functional groups, which is critical for effective interaction with the binding sites of proteins such as enzymes and receptors. The 2-arylpiperidine substructure, in particular, is a key pharmacophore in a variety of centrally acting drugs.

Mechanistic Studies of Interactions with Biological Macromolecules

The biological activity of any compound is intrinsically linked to its interactions with macromolecules in the body. For this compound, its potential therapeutic effects would be dictated by how it binds to and modulates the function of specific enzymes and receptors.

Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial drugs. While there is no direct evidence of this compound inhibiting DHFR, the general class of piperidine-containing compounds has been explored for this purpose.

The inhibitory mechanism of small molecules against DHFR typically involves binding to the active site, mimicking the substrate dihydrofolate, or binding to an allosteric site to induce a conformational change that inactivates the enzyme. The 2,4-dichlorophenyl group of this compound could potentially fit into a hydrophobic pocket within the enzyme's active site, while the piperidine nitrogen could form hydrogen bonds with key amino acid residues. The stereochemistry at the C2 position would be critical in determining the precise orientation of the molecule within the binding site and, consequently, its inhibitory potency.

Receptor Binding Mechanisms (e.g., Opioid Receptors, Cannabinoid Receptors, Serotonin (B10506) Receptors)

The piperidine scaffold is a common feature in ligands for a variety of G-protein coupled receptors (GPCRs), including opioid, cannabinoid, and serotonin receptors.

Opioid Receptors: The rigid structure of the piperidine ring is well-suited for mimicking the tyramine (B21549) moiety of endogenous opioid peptides, allowing for interaction with opioid receptors. The nature and substitution pattern of the aryl group at the 2-position can influence the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

Serotonin Receptors: Serotonin (5-HT) receptors are involved in a wide range of physiological and psychological processes. Many drugs targeting these receptors, particularly for the treatment of depression and anxiety, incorporate a piperidine ring. The arylpiperidine substructure is a well-established pharmacophore for 5-HT receptor ligands. The electronic properties of the dichlorophenyl ring in this compound could influence its interaction with the aromatic residues present in the binding sites of various 5-HT receptor subtypes.

Modulation of Specific Biochemical Pathways

By interacting with specific enzymes or receptors, this compound and its derivatives have the potential to modulate various biochemical pathways. For instance, inhibition of DHFR would disrupt the folate pathway, impacting cell division. Interaction with cannabinoid or serotonin receptors could modulate signaling cascades involved in neurotransmission, pain perception, and mood regulation. The precise biochemical pathways affected would be a direct consequence of the specific molecular targets of the compound. Further research is needed to elucidate the exact pathways that may be modulated by this compound.

Application in Organocatalysis and Asymmetric Synthesis

Beyond its potential in chemical biology, the chiral nature of this compound makes it a valuable scaffold for applications in asymmetric catalysis. Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in modern organic synthesis.

Chiral Organocatalytic Transformations Utilizing Piperidine Derivatives

Chiral piperidine derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The piperidine nitrogen can act as a Lewis base or be part of a more complex catalytic system. The stereocenter at the 2-position, bearing the dichlorophenyl group, can effectively control the stereochemical outcome of the reaction by creating a chiral environment around the catalytic site.

The steric bulk and electronic nature of the 2,4-dichlorophenyl group can play a crucial role in the efficiency and enantioselectivity of the catalyzed reaction. For example, in a proline-catalyzed reaction, the substituent at the 2-position of the piperidine ring can influence the transition state geometry, thereby dictating the stereochemistry of the product. While specific applications of this compound as an organocatalyst are not widely reported, its structural features are highly suggestive of its potential in this field. The development of novel synthetic methodologies based on this chiral scaffold could provide access to a wide range of enantiomerically enriched molecules.

Exploration of this compound Analogues as Chiral Catalysts

While the broader class of chiral 2-arylpiperidines has been investigated for its potential in inducing stereoselectivity in a variety of organic transformations, the specific substitution pattern of a 2,4-dichlorophenyl group at the 2-position of the piperidine ring in the context of chiral catalysis remains an underexplored area of research.

The development of novel chiral catalysts is a cornerstone of modern synthetic organic chemistry, enabling the efficient and enantioselective synthesis of complex molecules. The general synthetic accessibility of piperidine-based structures and the potential for straightforward modification at the nitrogen atom and other positions on the ring make them attractive candidates for the design of new organocatalysts.

However, in the specific case of this compound, there is a lack of reported studies that systematically investigate the influence of structural modifications on its potential catalytic activity. Such studies would typically involve the synthesis of a library of analogues with varying substituents on the piperidine nitrogen or the phenyl ring and their subsequent evaluation in benchmark asymmetric reactions. The absence of such data, including reaction yields, enantiomeric excesses, and substrate scope, prevents a detailed discussion and the creation of informative data tables regarding their performance as chiral catalysts.

Future research in this area could focus on the following:

The synthesis of N-substituted analogues of this compound, incorporating moieties known to participate in catalytic cycles (e.g., thiourea, squaramide, or prolinamide groups).

The evaluation of these novel analogues in a range of asymmetric transformations, such as Michael additions, aldol reactions, and Diels-Alder reactions.

A systematic investigation of the structure-activity and structure-enantioselectivity relationships to understand the impact of the 2,4-dichlorophenyl substituent on the catalytic outcome.

Until such research is conducted and published, a detailed and data-driven exploration of this compound analogues as chiral catalysts remains speculative.

Advanced Analytical Methodologies for Research on S 2 2,4 Dichlorophenyl Piperidine

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous identification of (S)-2-(2,4-Dichlorophenyl)piperidine by providing a highly accurate mass measurement of the molecule. This technique allows for the determination of the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

The molecular formula for 2-(2,4-Dichlorophenyl)piperidine is C₁₁H₁₃Cl₂N. sigmaaldrich.comnih.gov The monoisotopic mass of this compound is calculated to be 229.0425 Da. nih.gov In HRMS analysis, typically conducted using techniques like electrospray ionization (ESI), the compound is ionized, most commonly by protonation, to form the [M+H]⁺ ion. The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion to a very high degree of precision, typically within a few parts per million (ppm).

The expected accurate mass for the protonated molecule [M+H]⁺ of this compound would be approximately 230.0498 Da. The observation of this m/z value with high accuracy in an HRMS spectrum, along with the characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl), provides definitive evidence for the compound's elemental formula and confirms its molecular weight. sigmaaldrich.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃Cl₂N |

| Monoisotopic Mass | 229.0425 Da |

| Expected [M+H]⁺ Ion (m/z) | ~230.0498 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing insights into the connectivity of atoms and the compound's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would be characterized by distinct regions for the aromatic and the aliphatic piperidine (B6355638) ring protons.

Aromatic Region: The 2,4-disubstituted dichlorophenyl group would exhibit three proton signals in the aromatic region (typically δ 7.0-7.5 ppm). These protons would show characteristic splitting patterns (doublets and doublets of doublets) due to coupling with each other.

Piperidine Ring Region: The protons on the piperidine ring would appear in the aliphatic region (typically δ 1.5-4.5 ppm). The proton at the chiral center (C2), being adjacent to the aromatic ring, would likely resonate at a downfield position compared to other piperidine protons. The signals for the methylene (B1212753) protons (C3, C4, C5, C6) would be complex due to diastereotopicity and spin-spin coupling. The N-H proton signal would also be present, its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Aromatic Carbons: Six signals would be expected for the dichlorophenyl ring, with the carbons bearing the chlorine atoms showing characteristic shifts.

Piperidine Carbons: Five signals corresponding to the piperidine ring carbons would be observed. The C2 carbon, attached to the aromatic ring, would be shifted downfield. The chemical shifts of C2 and C6 are particularly sensitive to the conformation of the piperidine ring. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections between adjacent protons within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with their directly attached carbon-13 signals, enabling the definitive assignment of each carbon atom based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between the dichlorophenyl ring and the piperidine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the piperidine ring, such as whether the dichlorophenyl group occupies an equatorial or axial position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 127 - 135 |

| Aromatic C-Cl | - | 130 - 140 |

| Piperidine C2-H | ~4.0 - 4.5 | ~55 - 65 |

| Piperidine C6-H | ~2.8 - 3.2 (eq), ~2.4 - 2.8 (ax) | ~45 - 55 |

| Piperidine CH₂ (C3, C4, C5) | ~1.5 - 2.2 | ~20 - 40 |

| Piperidine N-H | Variable | - |

Note: These are predicted values based on typical shifts for substituted piperidines and dichlorophenyl compounds and may vary depending on the solvent and experimental conditions.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to monitor the progress of chemical reactions and to get a preliminary assessment of purity.

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The ratio is optimized to achieve good separation, often in the range of 3:1 to 1:1 hexane:ethyl acetate. rasayanjournal.co.in

Visualization: The compound can be visualized under UV light (254 nm) if it is UV-active. Alternatively, staining with a chemical reagent like potassium permanganate (B83412) solution can be used, which reacts with compounds that can be oxidized, appearing as yellowish spots on a purple background. illinois.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification (preparative HPLC) and the quantitative analysis of purity (analytical HPLC).

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for compounds of this polarity.

Stationary Phase: An octadecylsilane (B103800) (C18) bonded silica column is typically used. nih.govresearchgate.net

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. nih.govresearchgate.net

Detection: Ultraviolet (UV) detection is suitable, as the dichlorophenyl group contains a chromophore that absorbs UV light, typically around 254 nm. google.com

Purity Assessment: The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method can provide high accuracy and precision for purity determination. researchgate.net

Table 3: Typical Chromatographic Conditions

| Technique | Stationary Phase | Typical Mobile Phase | Detection/Visualization |

|---|---|---|---|

| TLC | Silica Gel | Hexane/Ethyl Acetate mixtures | UV light (254 nm), Potassium Permanganate stain |

| HPLC | C18 Silica Gel | Acetonitrile/Water or Methanol/Buffer | UV Detection (e.g., 254 nm) |

Future Research Directions and Translational Perspectives

Development of Novel and More Efficient Stereoselective Synthetic Routes

The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds and pharmaceuticals. snnu.edu.cnnih.gov Consequently, the development of efficient and stereoselective methods for its synthesis is a primary focus of organic chemistry. snnu.edu.cn While various methods exist, there is a continuous need for more versatile and scalable routes to access enantiomerically pure piperidine derivatives like (S)-2-(2,4-Dichlorophenyl)piperidine.

Future research will likely focus on catalytic asymmetric methods that can construct the chiral piperidine core with high enantioselectivity and yield. nih.gov Strategies such as asymmetric rhodium-catalyzed [2+2+2] cycloadditions and reductive Heck reactions have shown promise for creating polysubstituted piperidines. snnu.edu.cnnih.govacs.org Further exploration of these and other transition-metal-catalyzed reactions, including ring-opening/cross-metathesis reactions using ruthenium or molybdenum catalysts, could lead to more direct and atom-economical synthetic pathways. nih.gov

Additionally, developing metal-free catalytic systems and microwave-assisted synthesis could offer more environmentally benign and rapid access to these valuable heterocyclic compounds. nih.gov The goal is to create synthetic strategies that are not only efficient in the laboratory but also scalable for potential pharmaceutical production, allowing for the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Integration of Advanced Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and design. valencelabs.com These computational tools can be powerfully applied to the study of this compound and its analogs. Future research will increasingly leverage AI to accelerate the design-test-synthesize cycle.

ML models can be trained on existing data to predict the biological activities and physicochemical properties of novel, structurally related compounds. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can identify key structural features responsible for a compound's efficacy and selectivity. valencelabs.com This allows for the rational, in silico design of new derivatives with improved potency or altered target profiles before committing to synthetic efforts.

Furthermore, advanced generative models can propose entirely new molecular structures with desired properties, tailored to interact with specific biological targets. arxiv.orgresearchgate.net By combining 3D molecular modeling with deep learning, researchers can predict binding affinities and poses with greater accuracy, using sophisticated ML-based scoring functions to refine molecular docking simulations. valencelabs.comarxiv.org This computational approach can significantly reduce the time and cost associated with identifying promising new drug candidates based on the this compound scaffold.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The piperidine nucleus is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, leading to diverse pharmacological effects. clinmedkaz.org While some targets of this compound may be known, its full biological activity spectrum is likely not completely understood.

Future research should employ a combination of in silico target prediction and experimental validation to uncover novel biological targets and mechanistic pathways. clinmedkaz.org Computational tools can screen the structure of this compound against databases of known protein structures to identify potential binding partners. clinmedkaz.org These predictions can then guide experimental studies, such as affinity chromatography, proteomics, and cell-based assays, to confirm these interactions.

Investigating downstream signaling pathways affected by this compound is also a critical research direction. Understanding how it modulates cellular functions can reveal its potential application in various diseases. For instance, piperidine derivatives have been shown to influence pathways like NF-κB and JAK/STAT, which are crucial in inflammation and cancer. mdpi.com A deeper mechanistic understanding could expand the therapeutic indications for this compound and its future analogs.

Potential for Advanced Catalyst Design and Application in Asymmetric Synthesis

The stereochemistry of piperidine derivatives is often critical to their biological activity. google.com Therefore, advancements in asymmetric synthesis are paramount. A key area of future research lies in the design and application of novel chiral catalysts specifically tailored for the synthesis of substituted piperidines.

While catalysts based on metals like rhodium, ruthenium, and molybdenum have proven effective, there is significant potential in developing new catalytic systems with enhanced activity, selectivity, and broader substrate scope. nih.govnih.gov This includes the design of novel chiral phosphine (B1218219) ligands and other sophisticated organocatalysts that can facilitate highly enantioselective transformations. researchgate.net

Research could focus on creating catalysts that enable challenging bond formations or allow for the synthesis of complex substitution patterns on the piperidine ring in a single step. For example, developing highly regio- and enantioselective carbometalation reactions could provide access to a wide library of 3-substituted piperidines. snnu.edu.cnacs.org The ultimate aim is to develop robust and predictable catalytic methods that make enantiopure compounds like this compound readily accessible for further pharmacological investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.